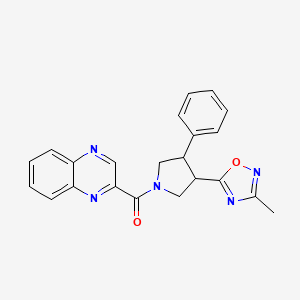

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(quinoxalin-2-yl)methanone

Description

The compound "(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(quinoxalin-2-yl)methanone" features a pyrrolidine core substituted at the 3-position with a 3-methyl-1,2,4-oxadiazole ring and at the 4-position with a phenyl group. The methanone group links the pyrrolidine to a quinoxaline moiety, a bicyclic aromatic system with two nitrogen atoms. This structure combines multiple pharmacophoric elements:

- The quinoxaline scaffold is associated with diverse bioactivities, including kinase inhibition and antimicrobial effects.

- The pyrrolidine ring provides conformational rigidity, influencing binding interactions.

The compound’s molecular formula is estimated as C₂₃H₂₀N₄O₂ (molecular weight ≈ 400.44 g/mol), though exact experimental data are unavailable in the provided evidence.

Properties

IUPAC Name |

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-quinoxalin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2/c1-14-24-21(29-26-14)17-13-27(12-16(17)15-7-3-2-4-8-15)22(28)20-11-23-18-9-5-6-10-19(18)25-20/h2-11,16-17H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKQPDUMVSTKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5N=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a member of the oxadiazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Structural Overview

The compound features a complex structure incorporating both oxadiazole and quinoxaline moieties, which are known to enhance biological activity through multiple mechanisms.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties. The incorporation of the oxadiazole scaffold into the compound may enhance its interaction with critical biological targets involved in cancer cell proliferation. Notably, studies have shown that 1,3,4-oxadiazoles can inhibit various enzymes and proteins associated with tumor growth:

| Biological Target | Mechanism of Action |

|---|---|

| Telomerase enzyme | Inhibition leads to reduced cellular proliferation |

| Histone deacetylase (HDAC) | Modulates gene expression related to cancer progression |

| Thymidylate synthase | Disrupts DNA synthesis in cancer cells |

| Topoisomerase II | Interferes with DNA replication and transcription |

Research has demonstrated that compounds with 1,3,4-oxadiazole scaffolds can selectively target these enzymes, resulting in potent antiproliferative effects against various cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, the compound's structural features suggest potential antimicrobial activity. Compounds containing oxadiazole groups have been reported to exhibit efficacy against a range of pathogens. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Antioxidant Properties

The presence of the quinoxaline moiety may also confer antioxidant properties to the compound. Antioxidants play a crucial role in mitigating oxidative stress-related diseases by neutralizing free radicals and reducing cellular damage.

Case Studies and Research Findings

- Anticancer Efficacy : A study focused on a series of 1,3,4-oxadiazole derivatives highlighted their ability to inhibit tumor growth in vitro and in vivo models. The study reported IC50 values indicating significant cytotoxicity against breast and lung cancer cell lines .

- Antimicrobial Screening : A recent screening assay evaluated various oxadiazole derivatives against common bacterial strains. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Mechanistic Studies : Molecular docking studies have elucidated the binding affinities of the compound with various biological targets. These studies provide insights into how structural modifications can enhance biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with pyrrolidin-1-yl methanone derivatives reported in recent literature (e.g., ). Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocyclic Features |

|---|---|---|---|---|

| Target Compound | C₂₃H₂₀N₄O₂ | ~400.44 | 3-Methyl-1,2,4-oxadiazole, 4-phenyl, quinoxalin-2-yl | 1,2,4-Oxadiazole, quinoxaline, pyrrolidine |

| [7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl][2-(5-propyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone | C₂₄H₂₃F₂N₅O₂ | 451.48 | 5-Propyl-1,2-oxazole, difluoromethylpyrazolopyrimidine | Pyrazolo[1,5-a]pyrimidine, 1,2-oxazole, pyrrolidine |

| 2-(5-Ethyl-3-methyl-1,2-oxazol-4-yl)pyrrolidin-1-ylmethanone | C₁₇H₁₈FN₃O₂ | 323.35 | 5-Ethyl-3-methyl-1,2-oxazole, 4-fluorophenyl | 1,2-Oxazole, fluorophenyl, pyrrolidine |

Key Differences and Implications:

Heterocyclic Substituents: The target compound’s 1,2,4-oxadiazole (vs. 1,2-oxazole in analogs) offers distinct electronic and steric profiles. The quinoxaline moiety (vs. pyrazolopyrimidine or fluorophenyl) introduces a larger aromatic system, likely improving π-π stacking in protein binding pockets.

Bioactivity Potential: Quinoxaline derivatives are linked to kinase inhibition (e.g., VEGF-R2), while pyrazolopyrimidines (as in J004-1448) often target ATP-binding sites . The fluorophenyl group in the second analog may enhance lipophilicity and blood-brain barrier penetration compared to the target compound’s phenyl group.

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (~400 vs. 451 g/mol for J004-1448) suggests better solubility and oral bioavailability.

Synthetic Accessibility :

- The 1,2,4-oxadiazole in the target compound requires regioselective synthesis, which is more challenging than 1,2-oxazole preparation .

Research Findings and Limitations

While direct bioactivity data for the target compound are absent in the provided evidence, structural analogs from highlight trends:

- 1,2-Oxazole-containing compounds (e.g., J004-1448) show moderate activity in kinase assays, but their exact targets remain unspecified .

- Quinoxaline-based molecules are frequently explored as anticancer agents due to DNA intercalation or kinase inhibition.

Gaps in Evidence:

- No experimental data (e.g., IC₅₀, binding affinities) are available for the target compound.

- The provided evidence lacks pharmacokinetic or toxicity profiles for direct comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.